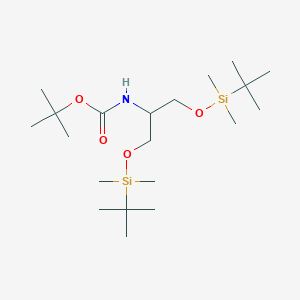

tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate

CAS No.: 1951440-94-0

Cat. No.: VC11661537

Molecular Formula: C20H45NO4Si2

Molecular Weight: 419.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951440-94-0 |

|---|---|

| Molecular Formula | C20H45NO4Si2 |

| Molecular Weight | 419.7 g/mol |

| IUPAC Name | tert-butyl N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]carbamate |

| Standard InChI | InChI=1S/C20H45NO4Si2/c1-18(2,3)25-17(22)21-16(14-23-26(10,11)19(4,5)6)15-24-27(12,13)20(7,8)9/h16H,14-15H2,1-13H3,(H,21,22) |

| Standard InChI Key | JXCLHIKCHSQUKX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |

Introduction

tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate is a complex organosilicon compound that has garnered significant attention in both organic synthesis and materials science. This compound features a unique structure, incorporating a tert-butyl group and a carbamate moiety, which are crucial for its chemical reactivity and stability. The presence of two silicon atoms in its structure contributes to its thermal stability and hydrophobicity, making it a valuable component in various chemical reactions .

Key Structural Features:

-

The compound contains a long hydrocarbon chain with multiple methyl groups attached to silicon atoms, providing steric hindrance and enhancing solubility in organic solvents.

-

The carbamate group (-NH(C=O)O-) is a key functional group, contributing to its potential applications in pharmaceuticals and agrochemicals due to its reactivity.

Synthesis and Reaction Conditions

The synthesis of tert-Butyl 2,2,3,3,9,9,10,10-octamethyl-4,8-dioxa-3,9-disilaundecan-6-ylcarbamate typically involves several steps under controlled conditions:

-

Solvents: Commonly used solvents include dichloromethane or tetrahydrofuran, which can dissolve both polar and nonpolar compounds.

-

Reaction Conditions: Temperature control and inert atmospheres are crucial to avoid moisture interference during synthesis.

Chemical Transformations and Mechanism of Action

This compound can undergo various chemical transformations, often requiring careful control of pH and temperature to optimize yield and minimize side products. Catalysts may be employed to enhance reaction rates.

Mechanism of Action:

-

The compound acts as both an electrophile and a nucleophile depending on reaction conditions, enhancing its utility in synthetic organic chemistry.

-

The stability provided by the silicon atoms allows for selective reactions without significant degradation of the compound.

Applications:

-

Organic Synthesis: Valuable in research and industrial applications due to its unique reactivity profile.

-

Materials Science: Its thermal stability and hydrophobicity make it suitable for various materials applications.

Scientific Significance:

-

The compound's ability to participate in diverse chemical reactions makes it a significant tool in organic synthesis and materials science.

Suppliers and Availability

The compound is available from various suppliers, including AstaTech and eMolecules, though it may be temporarily out of stock at some distributors .

Suppliers:

| Supplier | Product Availability |

|---|---|

| AstaTech | Available in 1g quantities |

| eMolecules | Available through Fisher Scientific |

| BLDpharm | Temporarily out of stock |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume